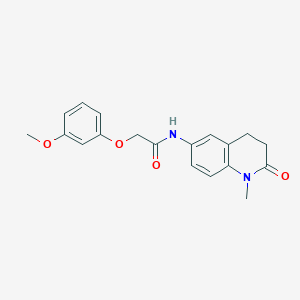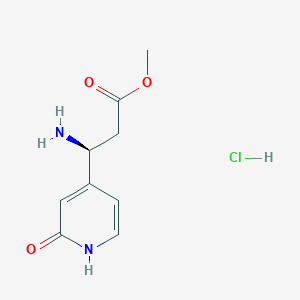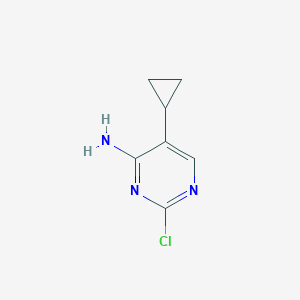
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also features an oxalamide group, which is a type of amide and is often involved in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure, including stereochemistry. Some general predictions can be made based on its functional groups. For example, it’s likely to have a relatively high boiling point due to the presence of the amide group, and it may have solubility in both polar and non-polar solvents due to the mix of polar (amide) and non-polar (alkyl) groups .Wissenschaftliche Forschungsanwendungen
Orexin-1 Receptor Antagonism and Stress-Induced Hyperarousal
Research into the role of orexin-1 receptor (OX1R) antagonism in stress-induced hyperarousal has shown promising results. A study by Bonaventure et al. (2015) demonstrated that a selective OX1R antagonist could prevent the prolongation of sleep onset in a rat model of psychological stress, suggesting its potential in treating various psychiatric disorders associated with stress or hyperarousal states.
Novel Synthetic Approaches in Chemistry
In the field of synthetic chemistry, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors. This methodology provides a new, efficient formula for synthesizing both anthranilic acid derivatives and oxalamides.
Serotonin 5-HT1A Receptor-Biased Agonists
Another area of interest is the development of serotonin 5-HT1A receptor-biased agonists. Sniecikowska et al. (2020) discovered novel derivatives that selectively target various signaling pathways of this receptor. This has the potential to lead to drug candidates for central nervous system pathologies with enhanced therapeutic activity and reduced side effects.
Antidepressant Drug Candidates
In the search for effective antidepressants, Sniecikowska et al. (2019) synthesized novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown robust antidepressant-like activity in preliminary studies, suggesting their potential as promising antidepressant drug candidates.
Photopolymerization Processes
In materials science, Guillaneuf et al. (2010) explored the use of a new alkoxyamine for photopolymerization processes. This compound showed the potential to be used as a photoiniferter, broadening the scope of photopolymerization techniques.
Orexin-1 Receptor Mechanisms in Eating Disorders
Research by Piccoli et al. (2012) highlighted the role of OX1R mechanisms in binge eating. Their findings indicate that selective antagonism at OX1R could be a novel pharmacological treatment for eating disorders with a compulsive component.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-22-11-8-17-15(20)16(21)18-12-13-6-9-19(10-7-13)14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYSRZEYUKYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)



![N-(benzo[d]thiazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2716396.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)

